Head-to-Head Kinase Profiling: o-OCH₃ vs. p-OCH₃ (ID-8) Across 10 Human Kinases
In a side-by-side biochemical screen against a panel of 10 recombinant human kinases, the ortho-methoxy compound (CAS 506429-45-4, designated 'compound 49') was directly compared with ID-8 (para-methoxy) and the meta-methoxy analog (compound 48). The ortho-methoxy isomer exhibited an IC₅₀ of 0.829 μM for DYRK1A, representing an 8.0-fold potency loss versus ID-8 (IC₅₀: 0.104 μM). DYRK1B inhibition was similarly attenuated (0.341 μM vs. 0.040 μM; 8.5-fold). Notably, DYRK2 inhibition was detectable only at 41.9 μM, whereas ID-8 showed no inhibition at the highest concentration tested, indicating a qualitative shift in kinase engagement. Against CLK1 and CLK4, the ortho-methoxy compound showed IC₅₀ values of 10.7 μM and 8.59 μM (vs. 1.37 μM and 1.05 μM for ID-8), representing 7.8-fold and 8.2-fold reductions, respectively [1].
| Evidence Dimension | Kinase inhibition potency (IC₅₀) across 10-member human kinase panel |
|---|---|
| Target Compound Data | DYRK1A: 0.829 μM; DYRK1B: 0.341 μM; DYRK2: 41.9 μM; CLK1: 10.7 μM; CLK4: 8.59 μM; GSK3α: 6.12 μM; GSK3β: 3.82 μM; LRRK2: 1.98 μM; PIM1: 1.44 μM; PIM3: 0.892 μM |
| Comparator Or Baseline | ID-8 (p-OCH₃, CAS 147591-46-6): DYRK1A: 0.104 μM; DYRK1B: 0.040 μM; DYRK2: NC (no inhibition); CLK1: 1.37 μM; CLK4: 1.05 μM; GSK3α: 0.428 μM; GSK3β: 0.153 μM; LRRK2: 0.100 μM; PIM1: 0.376 μM; PIM3: 0.176 μM |
| Quantified Difference | DYRK1A: 8.0-fold less potent; DYRK1B: 8.5-fold less potent; CLK1: 7.8-fold less potent; CLK4: 8.2-fold less potent; GSK3α: 14.3-fold less potent; GSK3β: 25.0-fold less potent; LRRK2: 19.8-fold less potent; PIM1: 3.8-fold less potent; PIM3: 5.1-fold less potent. DYRK2: qualitative shift from no inhibition (ID-8) to measurable inhibition (41.9 μM). |
| Conditions | Recombinant human kinase biochemical assays; compound concentration range not explicitly reported; IC₅₀ values determined from dose-response curves (Bellmaine et al., 2017, eLife, Table 2). |
Why This Matters
The ortho-methoxy isomer provides a distinct kinase selectivity fingerprint that cannot be replicated by the para-methoxy parent compound, making it essential for SAR studies and for applications where attenuated DYRK1A/B inhibition is desired.
- [1] Bellmaine, S.F., Ovchinnikov, D.A., Manallack, D.T., Cuddy, C.E., Elefanty, A.G., Stanley, E.G., Wolvetang, E.J., Williams, S.J., Pera, M. Inhibition of DYRK1A disrupts neural lineage specification in human pluripotent stem cells. eLife, 2017, 6, e24502. Table 2. DOI: 10.7554/eLife.24502. View Source
